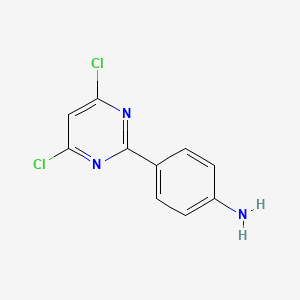

4-(4,6-Dichloropyrimidin-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4,6-Dichloropyrimidin-2-yl)aniline is an organic compound with the molecular formula C10H7Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6 on the pyrimidine ring and an aniline group at position 2. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dichloropyrimidin-2-yl)aniline typically involves the reaction of 4,6-dichloropyrimidine with aniline. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine using phosphorus oxychloride and dimethylformamide. The resulting 4,6-dichloropyrimidine is then reacted with aniline under basic conditions to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:

Chlorination: 4,6-dihydroxypyrimidine is chlorinated using phosphorus oxychloride.

Amination: The resulting 4,6-dichloropyrimidine is then reacted with aniline in the presence of a base such as triethylamine.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dichloropyrimidin-2-yl)aniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Amination: The compound can undergo amination reactions to introduce additional amino groups.

Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or heteroaryl-aryl bonds

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, and various amines are commonly used.

Amination: Palladium catalysts and bases like potassium carbonate are often employed.

Cross-Coupling Reactions: Palladium catalysts, along with ligands such as triphenylphosphine, are used under inert atmosphere conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for use in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-(4,6-Dichloropyrimidin-2-yl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-(4,6-Dichloropyrimidin-2-yl)aniline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with biomolecules, thereby modulating their function. The exact pathways and targets can vary depending on the specific application and the nature of the biological system .

Comparison with Similar Compounds

Similar Compounds

2-Amino-4,6-dichloropyrimidine: Similar in structure but lacks the aniline group.

4,6-Dichloropyrimidine: The parent compound without the aniline substitution.

2,4-Diamino-6-chloropyrimidine: Contains additional amino groups, offering different reactivity and applications

Uniqueness

4-(4,6-Dichloropyrimidin-2-yl)aniline is unique due to the presence of both the dichloropyrimidine and aniline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Biological Activity

4-(4,6-Dichloropyrimidin-2-yl)aniline is an organic compound with significant biological activity, particularly in pharmaceutical applications. This compound features a pyrimidine ring substituted with chlorine atoms and an aniline group, which contributes to its unique reactivity and potential therapeutic properties.

- Molecular Formula : C10H7Cl2N3

- Molecular Weight : Approximately 240.09 g/mol

- Structure : The compound consists of a dichloropyrimidine moiety and an aniline group, which allows for diverse chemical interactions and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Antiviral Activity : Preliminary studies suggest that this compound may have efficacy against certain viruses, potentially functioning as a viral replication inhibitor .

- Inhibition of Oncogenic Pathways : The compound has shown promise in inhibiting pathways associated with various cancers, particularly through its interaction with transcription factors like BCL6, which is implicated in diffuse large B-cell lymphoma (DLBCL) .

- Antimicrobial Properties : There is evidence suggesting that derivatives of this compound may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment .

The biological effects of this compound can be attributed to its ability to modulate specific molecular targets:

- BCL6 Inhibition : The compound acts as a chemical probe for BCL6 inhibition, with IC50 values indicating strong binding affinity. This mechanism is crucial for its potential application in treating hematological malignancies .

- Nucleophilic Aromatic Substitution : The compound's reactivity profile includes nucleophilic aromatic substitution reactions, which may facilitate the introduction of additional functional groups to enhance biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of the compound indicated significant inhibition of viral replication in vitro. The results showed a dose-dependent response with effective concentrations leading to reduced viral loads in treated cell cultures .

Study 2: Oncogenic Pathway Inhibition

In another investigation focusing on DLBCL, researchers found that modifications to the pyrimidine structure enhanced the potency of BCL6 inhibitors derived from this compound. The optimized compounds demonstrated subnanomolar activity in cellular assays .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(4,6-Dimethoxypyrimidin-2-yl)aniline | C12H13N3O2 | Contains methoxy groups; potential for different biological activity |

| 4,6-Dichloro-N-methylpyrimidin-5-amine | C7H8Cl2N3 | Lacks an aniline group; may exhibit distinct reactivity |

| Methyl 4,6-dichloropyrimidine-5-carboxylate | C8H7Cl2N | Contains a carboxylate group; used in different synthetic pathways |

This table illustrates how variations in substituents can influence the biological activity and reactivity of similar compounds.

Properties

CAS No. |

83217-40-7 |

|---|---|

Molecular Formula |

C10H7Cl2N3 |

Molecular Weight |

240.09 g/mol |

IUPAC Name |

4-(4,6-dichloropyrimidin-2-yl)aniline |

InChI |

InChI=1S/C10H7Cl2N3/c11-8-5-9(12)15-10(14-8)6-1-3-7(13)4-2-6/h1-5H,13H2 |

InChI Key |

ZRPGJAFGRMSTPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.